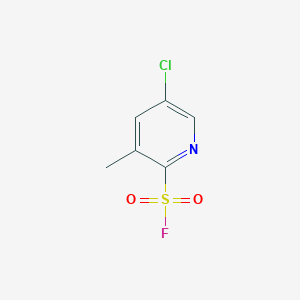

5-Chloro-3-methylpyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 2-Chloro-5-methylpyridine, a pesticide intermediate, has been synthesized by various methods . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride .Applications De Recherche Scientifique

Chemical Synthesis Applications :

- Shavnya et al. (2005) demonstrated the use of fluoride-mediated nucleophilic substitution reactions to synthesize pyrazoles, highlighting the potential utility of related compounds in chemical synthesis under mild conditions (Shavnya et al., 2005).

- Walters and Shay (1995) explored new methods for 2,3-Pyridyne formation using compounds such as 2-chloro-4-methoxypyridine, indicating the relevance of related chemical structures in forming reactive intermediates for further chemical transformations (Walters & Shay, 1995).

- Wright and Hallstrom (2006) reported a method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting the versatility of such compounds in parallel chemistry efforts (Wright & Hallstrom, 2006).

Medical Imaging Applications :

- Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines, including derivatives of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, in the medical imaging technique of Positron Emission Tomography (PET), highlighting their increasing application in this field (Carroll et al., 2007).

- De Bruin et al. (2005) developed an 18F-fluoropyridine-based maleimide reagent for prosthetic labeling of peptides and proteins, which is significant for PET imaging. This showcases the potential of this compound derivatives in developing new radiopharmaceuticals for PET (De Bruin et al., 2005).

Environmental and Analytical Applications :

- Zhang et al. (2013) researched the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling, where potassium hydroxide was used to achieve almost complete destruction. This study is relevant for understanding the environmental impact and degradation pathways of sulfonyl fluoride compounds (Zhang et al., 2013).

Propriétés

IUPAC Name |

5-chloro-3-methylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOHRHXEPDYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)